molecular formula C13H9BrN2O2 B8560528 3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione

3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione

Cat. No.: B8560528
M. Wt: 305.13 g/mol
InChI Key: YTEMHRLSCMRDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C13H9BrN2O2 and its molecular weight is 305.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

3-bromo-4-(1H-indol-3-yl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C13H9BrN2O2/c1-16-12(17)10(11(14)13(16)18)8-6-15-9-5-3-2-4-7(8)9/h2-6,15H,1H3

InChI Key

YTEMHRLSCMRDFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C1=O)Br)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.445 g of indole dissolved in 29 ml of dry tetrahydrofliran is brought to from −20 to −10° C. under argon, and then 26 ml of LiHMDS (1M in hexane) are added dropwise in the course of 15 minutes. After 45 minutes at −10° C., the solution is diluted with an additional 15 ml of tetrahydrofuran and a solution of 2 g of N-methyl-2,3-dibromomaleimide dissolved in 17 ml of tetrahydrofuran is added dropwise in the course of 30 minutes. After 15 minutes at −10° C. and 15 minutes at 0° C., the reaction is stopped by the addition, at 0° C., of 50 ml of a 0.3N hydrochloric acid solution. The reaction mixture is extracted with ethyl acetate, and the organic phases are washed with a saturated NaCl solution, dried over MgSO4 and then evaporated under reduced pressure. The desired product is precipitated using methanol.
Quantity
1.445 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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